molecular formula C2H3Cl B1606907 Vinyl chloride-d3 CAS No. 6745-35-3

Vinyl chloride-d3

Cat. No.: B1606907
CAS No.: 6745-35-3
M. Wt: 65.52 g/mol
InChI Key: BZHJMEDXRYGGRV-FUDHJZNOSA-N
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Description

Vinyl chloride-d3, also known as chloroethylene-d3, is a deuterated form of vinyl chloride. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research to study the behavior and properties of vinyl chloride in various chemical reactions and processes. The molecular formula of this compound is D2C=CDCl, and it has a molecular weight of 65.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl chloride-d3 can be synthesized through the deuteration of vinyl chloride. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of acetylene-d2 with deuterium chloride over a mercuric chloride catalyst. The reaction is exothermic and highly selective, producing high yields of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the deuteration of ethylene dichloride (EDC). The EDC is thermally cracked to produce vinyl chloride, which is then subjected to deuteration to obtain this compound. This process requires careful monitoring to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Vinyl chloride-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vinyl chloride-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Vinyl chloride-d3 exerts its effects through various molecular pathways. Upon absorption, it is distributed throughout the body, with the highest concentrations found in the liver and kidneys. In the liver, it is metabolized by cytochrome P450 enzymes to form reactive intermediates such as chloroethylene oxide and chloroacetaldehyde-d3. These intermediates can bind to cellular macromolecules, leading to toxic effects .

Comparison with Similar Compounds

Vinyl chloride-d3 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its use as a stable isotope-labeled compound, which allows for precise tracking and analysis in various scientific studies.

Properties

IUPAC Name

1-chloro-1,2,2-trideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHJMEDXRYGGRV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986722
Record name Chloro(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-35-3
Record name Ethene-d3, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl chloride-d3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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